Tumor Exposure: OSI-7904L Achieves >100-Fold Higher Tumor AUC Versus Unencapsulated OSI-7904
In a human colon adenocarcinoma xenograft model (HT-29) in mice, OSI-7904L produced tumor drug exposures that were increased over 100-fold compared with tumor exposures achieved with the unencapsulated parent compound OSI-7904, as measured by area under the concentration-time curve (AUC) [1]. This dramatic increase in tumor drug exposure was accompanied by substantially greater plasma and tissue exposure, demonstrating that the liposomal formulation fundamentally alters the biodistribution and tumor delivery of the active TS inhibitor [1].
| Evidence Dimension | Tumor drug exposure (AUC) |
|---|---|
| Target Compound Data | Tumor AUC for OSI-7904L (quantified as >100-fold increase) |
| Comparator Or Baseline | OSI-7904 (unencapsulated parent compound) |
| Quantified Difference | >100-fold higher tumor AUC |
| Conditions | Human colon adenocarcinoma HT-29 xenograft model in mice; single intravenous bolus dose |
Why This Matters
For procurement decisions, this >100-fold tumor exposure differential means that OSI-7904L cannot be substituted with the parent compound OSI-7904 for any in vivo study requiring consistent or therapeutically relevant tumor drug levels.
- [1] Desjardins J, Emerson DL, Colagiovanni DB, Abbott E, Brown EN, Drolet DW. Pharmacokinetics, safety, and efficacy of a liposome encapsulated thymidylate synthase inhibitor, OSI-7904L [(S)-2-[5-[(1,2-dihydro-3-methyl-1-oxobenzo[f]quinazolin-9-yl)methyl]amino-1-oxo-2-isoindolynl]-glutaric acid] in mice. J Pharmacol Exp Ther. 2004 Jun;309(3):894-902. View Source
